4-Benzoylbenzoic acid succinimidyl ester
Overview
Description
4-Benzoylbenzoic acid succinimidyl ester is a heterobifunctional photoreactive crosslinker. It is known for its ability to react with amines and non-specifically with other molecules upon photoirradiation at approximately 360 nm . This compound is particularly useful in the synthesis of photoreactive peptides and oligonucleotides .
Biochemical Analysis
Biochemical Properties
The succinimidyl ester of 4-Benzoylbenzoic acid succinimidyl ester reacts with amines, and the benzophenone part reacts non-specifically upon photoirradiation at approximately 360 nm . This makes it a useful tool for studying protein-protein interactions and protein structures .
Cellular Effects
As a crosslinker, it can be used to study the effects of protein-protein interactions on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines to form covalent bonds . Upon photoirradiation, the benzophenone part of the molecule can form covalent bonds with any nearby C-H bonds . This allows it to crosslink proteins and other biomolecules, which can lead to changes in their function and potentially affect gene expression .
Temporal Effects in Laboratory Settings
As a crosslinker, its effects would likely be dependent on the duration of photoirradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylbenzoic acid succinimidyl ester typically involves the reaction of 4-Benzoylbenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzoic acid succinimidyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Photoreactions: The benzophenone moiety reacts non-specifically with various molecules upon exposure to UV light at approximately 360 nm.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
UV Light: Used in photoreactions to activate the benzophenone moiety.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Photoreactive Adducts: Formed from non-specific photoreactions with various molecules.
Scientific Research Applications
4-Benzoylbenzoic acid succinimidyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzoylbenzoic acid succinimidyl ester involves two main pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzophenone: Another benzophenone derivative used in photoreactive applications.
N-Hydroxysuccinimide Esters: A class of compounds that react with primary amines to form amide bonds.
Uniqueness
4-Benzoylbenzoic acid succinimidyl ester is unique due to its dual functionality as both a photoreactive reagent and a crosslinking agent. This dual functionality allows it to be used in a wide range of applications, from the synthesis of photoreactive peptides to the study of protein interactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQNJLJLEGZFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376325 | |
Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91990-88-4 | |
Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinimidyl 4-Benzoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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